Carfilzomib (2R,4R)-diol: Structural Origins, Physicochemical Properties, and Analytical Profiling
Carfilzomib (2R,4R)-diol: Structural Origins, Physicochemical Properties, and Analytical Profiling
Executive Summary
Carfilzomib is a highly potent, second-generation, irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Its pharmacological efficacy is driven by a unique tetrapeptide α-keto-epoxide warhead. However, this electrophilic epoxide ring is inherently susceptible to nucleophilic attack and aqueous hydrolysis. This technical whitepaper provides an in-depth analysis of Carfilzomib (2R,4R)-diol , the primary hydrolytic degradation product and principal in vivo metabolite (designated as M16). We explore its mechanistic formation, physicochemical properties, pharmacokinetic implications, and the self-validating analytical methodologies required for its quantification during drug development.
Chemical Structure and Mechanistic Origins
Carfilzomib selectively targets the chymotrypsin-like activity of the 20S proteasome[1]. Its mechanism of action relies on the α-keto-epoxide moiety forming a dual covalent morpholino adduct with the N-terminal threonine of the proteasome. Because this epoxide is highly reactive, it dictates both the drug's efficacy and its primary degradation pathway.
The hydrolysis of the epoxide ring yields a diol. The stereospecific opening of this ring results in the formation of Carfilzomib (2R,4R)-diol (CAS: 2049025-83-2)[2][3]. The formation of this diol occurs via two distinct, context-dependent pathways:
-
In Vivo Metabolism (Enzymatic Causality): Within biological systems, the conversion is catalyzed by microsomal epoxide hydrolase (mEH / EPHX1). This enzyme regulates cellular homeostasis by rapidly hydrolyzing reactive epoxides into less-reactive, easily excretable diols[4].
-
In Vitro Degradation (Formulation Causality): In pharmaceutical matrices, hydrolytic degradation is driven by environmental moisture and pH extremes. Kinetic studies on model α-keto-epoxides demonstrate that while degradation is relatively independent of pH between 4 and 7, it exhibits significant acid and base catalysis at pH < 2 and pH > 8, with activation energies (Ea) ranging from 16.8 to 20.3 kcal/mol[5].
Carfilzomib degradation and metabolism pathway to the inactive (2R,4R)-diol.
Physicochemical Properties
Understanding the physicochemical profile of the (2R,4R)-diol is critical for formulation scientists aiming to mitigate its formation. Because the diol lacks the intact, hydrophobic epoxide ring, its polarity is slightly increased compared to the parent drug, which directly impacts its chromatographic retention behavior and solubility profile.
| Property | Value / Description |
| Chemical Name | (S)-N-((S)-1-(((2R,4R)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide |
| Molecular Formula | C40H59N5O8[2] |
| Molecular Weight | 737.9 g/mol [2] |
| CAS Number | 2049025-83-2[2][3] |
| Solubility | Soluble in Methanol and DMSO; practically insoluble in water[2][6] |
| Stability | Highly sensitive to moisture, heat, and pH extremes[6][7] |
| Pharmacological Status | Inactive (Does not inhibit the 20S proteasome) |
Pharmacokinetics and Metabolic Profiling
Carfilzomib exhibits rapid systemic clearance, possessing a terminal half-life of less than one hour in humans[1]. This rapid clearance is primarily attributed to extensive extrahepatic metabolism via two main pathways: peptidase cleavage and epoxide hydrolysis[1].
The (2R,4R)-diol, clinically designated as metabolite M16 , is the predominant circulating metabolite identified in human plasma, urine, and hepatocyte models.
Causality of Pharmacological Inactivity: To exert its cytotoxic effect on malignant plasma cells, carfilzomib must form a covalent bond with the catalytic threonine residue of the 20S proteasome. Because the M16 diol metabolite has already undergone epoxide ring opening, it lacks the necessary electrophilic center to form this adduct. Consequently, the (2R,4R)-diol is entirely pharmacologically inactive. Despite the rapid systemic conversion of the parent drug to inactive metabolites like M16, carfilzomib maintains prolonged therapeutic efficacy due to its irreversible binding kinetics prior to degradation.
Analytical Methodologies: Self-Validating Protocol for Impurity Profiling
To ensure regulatory compliance with ICH guidelines, the quantification of Carfilzomib (2R,4R)-diol requires a robust, stability-indicating UHPLC-UV-MS/MS method[5][7]. The following protocol is designed as a self-validating system, incorporating internal checks to confirm causality and analytical accuracy.
Step-by-Step Methodology
-
Forced Degradation (Stress Testing):
-
Action: Subject 1 mg/mL carfilzomib in an acetonitrile/water diluent to 0.1 N HCl (acidic stress) and 0.1 N NaOH (basic stress) for 24 hours at 40°C[5].
-
Causality: This accelerates hydrolytic pathways to intentionally generate the diol impurity, establishing the method's fundamental ability to resolve the active pharmaceutical ingredient (API) from its degradation products.
-
-
Sample Preparation & Quenching:
-
Action: Neutralize the stressed samples to pH 7.0 using appropriate counter-ions, followed by filtration through a 0.22 µm PTFE syringe filter.
-
Causality: Neutralization halts degradation at a specific time-point to ensure accurate kinetic quantification, while filtration removes particulate matter that could foul the UHPLC column.
-
-
UHPLC Separation:
-
Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: The C18 stationary phase effectively resolves the slightly more polar diol (which elutes earlier) from the parent epoxyketone. Formic acid ensures consistent protonation for downstream positive-ion mass spectrometry.
-
-
Q-TOF MS/MS Detection:
-
Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the exact mass transition for the diol [M+H]+ at m/z 738.4.
-
Causality: High-resolution Quadrupole Time-of-Flight (Q-TOF) MS confirms the addition of H2O (+18 Da) to the parent carfilzomib mass (m/z 720.4), definitively identifying the diol and differentiating it from isobaric peptidase cleavage products[5].
-
-
System Suitability (Self-Validation Check):
-
Action: Ensure chromatographic resolution ( Rs ) > 2.0 between the (2R,4R)-diol and the parent peak. Mass accuracy must be validated to within ±5 ppm.
-
UHPLC-MS/MS workflow for carfilzomib forced degradation and diol impurity profiling.
Implications for Drug Development & Formulation
The extreme susceptibility of carfilzomib's epoxide ring to hydrolytic degradation poses significant formulation challenges. Because the drug substance is highly unstable in aqueous liquid dosage forms, standard liquid formulations are generally unviable[6].
To prevent the formation of the (2R,4R)-diol during the product's shelf-life, the commercial product (Kyprolis) is formulated as a lyophilized powder. This formulation utilizes sulfobutylether beta-cyclodextrin (SBECD) as a solubilizing and stabilizing agent, alongside citric acid for pH adjustment to maintain an optimal microenvironment[8].
Recent attempts to develop "ready-to-dilute" non-aqueous liquid formulations must strictly control moisture content to arrest the formation of diol and N-oxide impurities[6][8]. Regulatory standards dictate that total impurities, including the diol, must remain below specific thresholds (typically <4-5%) throughout the product's shelf life to guarantee patient safety and therapeutic efficacy[8].
References
-
Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - nih.gov[Link]
-
Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance - researchgate.net [Link]
-
CARFILZOMIB (2R,4S)-DIOL & (2R,4R)-DIOL - allmpus.com[Link]
-
Carfilzomib Impurities and Related Compound - veeprho.com[Link]
-
CAS NO : 2049025-83-2 | Product Name : Carfilzomib (2R,4R)-Diol - pharmaffiliates.com[Link]
- WO2023067569A1 - Stable ready to dilute composition of carfilzomib - google.
-
Stabilisation Attempts of Carfilzomib Formulations and Evaluation - humanjournals.com[Link]
-
Hydroxylation Near the Epoxyketone of Carfilzomib Confers Protection from Microsomal Epoxide Hydrolase-Mediated Metabolism - researchgate.net[Link]
-
202714Orig1s000 - accessdata.fda.gov (Pharmacology Review) - fda.gov[Link]
-
CASE COMPREHENSIVE CANCER CENTER - Clinical Trials Protocol - clinicaltrials.gov[Link]
-
202714Orig1s000 - accessdata.fda.gov (Approval Letter) - fda.gov[Link]
Sources
- 1. Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 7. veeprho.com [veeprho.com]
- 8. WO2023067569A1 - Stable ready to dilute composition of carfilzomib - Google Patents [patents.google.com]
